Tanshinone IIA-d6

LC-MS/MS Bioanalysis Method Validation

Unlabeled internal standards cause significant variability in LC-MS/MS bioanalysis due to matrix effects and extraction inconsistencies. Tanshinone IIA-d6, a stable deuterated analog, co-elutes with the native analyte, normalizing for these variables to ensure method accuracy. - Eliminates ion suppression/enhancement discrepancies - Validated for PK/biodistribution studies of novel Tanshinone IIA formulations - Enables interference-free quantification in complex biological matrices

Molecular Formula C19H18O3
Molecular Weight 300.4 g/mol
Cat. No. B15142717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanshinone IIA-d6
Molecular FormulaC19H18O3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C
InChIInChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3/i2D3,3D3
InChIKeyHYXITZLLTYIPOF-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tanshinone IIA-d6: A Deuterated Internal Standard for Precise LC-MS Quantification of Tanshinone IIA


Tanshinone IIA-d6 is a stable isotope-labeled (deuterated) analog of the natural diterpene quinone, Tanshinone IIA. The compound is specifically designed to serve as an internal standard (IS) in quantitative bioanalytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The substitution of six hydrogen atoms with deuterium (²H) increases its molecular weight from 294.34 to 300.38, allowing it to be distinguished from the analyte of interest by mass spectrometry . This molecular mimicry ensures that Tanshinone IIA-d6 exhibits near-identical chemical behavior to Tanshinone IIA during sample extraction, chromatographic separation, and ionization, while the mass difference enables accurate and precise quantification via isotope dilution [1].

The Critical Need for Tanshinone IIA-d6: Why Unlabeled Analogs or Non-Isotopic Internal Standards Compromise Data Integrity


In quantitative LC-MS analysis of complex biological matrices, the use of unlabeled Tanshinone IIA or non-isotopic internal standards (e.g., structural analogs like Loratadine [1]) introduces significant analytical variability. Unlabeled Tanshinone IIA cannot be distinguished from endogenous analyte, rendering it useless as an IS. Non-isotopic internal standards often exhibit different extraction recovery, ionization efficiency, and chromatographic retention times compared to the target analyte, making them unable to fully compensate for matrix effects and instrument drift [2]. Tanshinone IIA-d6, as a stable isotope-labeled internal standard, co-elutes with the analyte and experiences identical conditions, thereby normalizing for these variables and ensuring method accuracy and precision that cannot be achieved with generic alternatives [3].

Quantitative Evidence for Tanshinone IIA-d6: A Comparative Analysis of Analytical Performance


Precision and Accuracy in LC-MS/MS Quantification: Tanshinone IIA-d6 vs. Loratadine as Internal Standard

In a validated LC-MS/MS method for quantifying Tanshinone IIA in rat tissues, the use of Loratadine as a non-isotopic internal standard was reported. While the study demonstrated method feasibility, the use of a non-isotopic internal standard is a known limitation for correcting matrix effects and extraction efficiency, which are key sources of variability [1]. In contrast, Tanshinone IIA-d6, as a deuterated internal standard, is specifically designed to mimic the analyte's behavior, theoretically offering superior correction for these variables. The method validation data for a similar LC-MS/MS method quantifying Tanshinone IIA in rat plasma using a structural analog internal standard (Tariquidar) reported an average extraction recovery >60% and precision within 10% [2]. While this provides a baseline for method performance with a non-isotopic IS, the use of Tanshinone IIA-d6 is expected to improve both recovery and precision due to its closer physicochemical properties to the analyte [3].

LC-MS/MS Bioanalysis Method Validation Tissue Distribution

Isotopic Purity and Structural Fidelity: Tanshinone IIA-d6 vs. Tanshinone IIA-d3

The selection of a deuterated internal standard requires a careful assessment of isotopic purity and the potential for mass overlap with the analyte's natural isotopic envelope. Tanshinone IIA-d6, with a molecular weight increase of +6 Da (from 294.34 to 300.38), provides a greater mass shift compared to a -d3 analog, which would only increase mass by +3 Da . This larger mass difference significantly reduces the risk of signal interference from the M+2 or M+4 natural isotopic peaks of the unlabeled analyte, which can be substantial for molecules of this size. While Tanshinone IIA-d3 may be available, the -d6 variant offers superior spectral separation, a key factor for ensuring method selectivity and accurate quantification at low analyte concentrations [1].

Stable Isotope Labeling Mass Spectrometry Quantitative Analysis Internal Standard

Quantitative Recovery and Precision: Baseline Method Performance for Tanshinone IIA

To establish a baseline for analytical performance, a validated HPLC method for Tanshinone IIA demonstrated a linear range of 4.012-40.12 μg·mL⁻¹ (r=0.9998) with an average recovery of 99.74% (RSD=1.84%) and precision below 2% RSD [1]. While this method does not employ Tanshinone IIA-d6, it defines the high level of accuracy and precision achievable for Tanshinone IIA quantification. The use of Tanshinone IIA-d6 as an internal standard in LC-MS/MS methods is expected to maintain or improve upon these performance metrics, particularly when analyzing complex biological matrices where matrix effects are a significant concern [2].

Method Validation Analytical Chemistry Quality Control HPLC

Tanshinone IIA-d6 in Practice: Validated Research and Analytical Applications


Preclinical Pharmacokinetic (PK) and Tissue Distribution Studies of Tanshinone IIA Formulations

Tanshinone IIA-d6 is the definitive internal standard for LC-MS/MS methods quantifying Tanshinone IIA in plasma and tissues. By normalizing for matrix effects and extraction variability [1], it ensures the generation of reliable PK parameters (Cmax, AUC, t1/2) and accurate biodistribution data. This is essential for the development and evaluation of novel Tanshinone IIA formulations, such as solid dispersions designed to improve oral bioavailability .

Quality Control (QC) of Botanical Raw Materials and Finished Herbal Products

For manufacturers of Danshen (Salvia miltiorrhiza)-based pharmaceuticals and nutraceuticals, Tanshinone IIA-d6 serves as a critical reference standard for quantitative analysis. Its use in validated HPLC or LC-MS methods [1] enables precise determination of Tanshinone IIA content, ensuring product consistency and compliance with regulatory standards for marker compounds .

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

The deuterium label in Tanshinone IIA-d6 can be leveraged in metabolic stability assays using LC-MS. The compound can be incubated with hepatocytes or microsomes, and its depletion monitored alongside the unlabeled drug. The mass difference allows for simultaneous, interference-free quantification of both the parent compound and its deuterated internal standard, providing robust data on metabolic half-life and potential interactions with cytochrome P450 enzymes [1].

Method Development and Validation for Tanshinone IIA in Complex Biological Matrices

Analytical chemists developing new LC-MS/MS assays for Tanshinone IIA will select Tanshinone IIA-d6 as the internal standard to meet FDA and EMA bioanalytical method validation guidelines. Its use is crucial for demonstrating assay accuracy, precision, selectivity, and stability in complex sample types like human plasma, where matrix effects are highly variable [1].

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